molecular formula C₉H₈O₃ B151864 Carbic anhydride CAS No. 129-64-6

Carbic anhydride

Cat. No.: B151864
CAS No.: 129-64-6
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UMRXKNAASA-N
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Description

Carbic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C₉H₈O₃ and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymerization and Copolymerization

Carbic anhydride has been studied for its role in the copolymerization process, particularly with epoxides. Fieser et al. (2017) explored the copolymerization of 1-butene oxide and this compound using a specific catalytic system. This research provided insights into the mechanism of polymerization, revealing dependencies on the epoxide and catalyst, and emphasized the potential for creating alternating copolymers with this compound (Fieser et al., 2017).

2. Solubility and Thermodynamic Properties

Wan et al. (2020) investigated the solubility of this compound in various solvents and its thermodynamic properties. Their findings revealed that this compound's solubility increases with temperature and is influenced by the solvent's properties. This study aids in understanding how this compound behaves in different solvent environments, which is crucial for its application in various industrial and research settings (Wan et al., 2020).

3. Biocompatibility and Toxicology

The biocompatibility and toxicology of poly(anhydrides) incorporating this compound have been a subject of study. Laurencin et al. (1990) conducted an in vivo study assessing the biocompatibility of poly(anhydrides) for controlled drug delivery. Their comprehensive analysis, including clinical chemistry, hematology, and histological evaluations, demonstrated that poly(anhydride) materials, possibly including this compound, possess excellent in vivo biocompatibility (Laurencin et al., 1990).

Mechanism of Action

Target of Action

Carbic anhydride, also known as endo-Himic acid anhydride , primarily targets molecules that can act as nucleophiles, such as water, alcohols, and amines . These molecules play a crucial role in various biochemical reactions, serving as the starting point for the synthesis of a wide range of compounds.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic acyl substitution . The general mechanism involves four steps :

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific nucleophile it reacts with. For instance, when reacting with water, it forms a carboxylic acid . When reacting with an alcohol or amine, it forms an ester or amide, respectively . These products could potentially influence a variety of cellular processes, depending on their specific chemical structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles and a suitable base is necessary for its reaction . Moreover, temperature can affect the equilibrium between this compound and its reaction products

Safety and Hazards

Carbic Anhydride may cause an allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carbic Anhydride has been used in the synthesis of hydrogels for cell encapsulation . Future directions need to consider cost and synthesis of catalysts while working to improve the properties of these hydrogels .

Properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051647
Record name Carbic anhydride
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Molecular Weight

164.16 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
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CAS No.

129-64-6
Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Carbic anhydride
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Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
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Record name CARBIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
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Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
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endo-cis-5-norbornene-2,3-dicarboxylic anhydride
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Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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